N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, and a hydrazino-oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylacetophenone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide
- N-(3-chlorophenyl)-2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide
- N-(2,3-dichlorophenyl)-2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide
Uniqueness
N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[1-(4-methylphenyl)ethylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-7-9-13(10-8-11)12(2)20-21-17(23)16(22)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,22)(H,21,23) |
InChI Key |
BDGCKPOAIDQYIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C(=O)NC2=CC=CC=C2Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C(=O)NC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.